molecular formula C7H11NO3 B3136754 (S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate CAS No. 42435-88-1

(S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate

Cat. No. B3136754
CAS RN: 42435-88-1
M. Wt: 157.17 g/mol
InChI Key: ABAOXDQXQHQRFA-YFKPBYRVSA-N
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Description

“(S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate” is a chemical compound with the CAS Number: 42435-88-1. It has a molecular weight of 157.17 .


Synthesis Analysis

The synthesis of this compound involves a reaction with water and sodium hydroxide in tetrahydrofuran and methanol at 20℃ for 18 hours . The resulting mixture is then acidified with 2 N HCl to pH=3-4 at 0℃. The mixture is extracted with EtOAc (3 x 30 mL), the combined organic layers are dried over anhydrous Na2SO4 and concentrated to give the crude product as a yellow solid .


Molecular Structure Analysis

The linear formula of this compound is C7H11NO3 . The InChI Key is ABAOXDQXQHQRFA-YFKPBYRVSA-N .


Physical And Chemical Properties Analysis

This compound has a melting point of 113.3°C . It’s stored in a sealed, dry environment at room temperature . It has a high GI absorption, is not BBB permeant, and is not a P-gp substrate . It’s not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .

Scientific Research Applications

Chemical Modification and Epigenetic Regulation

(S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate is a compound that could be involved in various scientific research applications, particularly in the context of chemical synthesis and epigenetic studies. While specific studies directly involving this compound were not found, we can discuss its potential applications based on related research on similar compounds and their roles in scientific studies.

DNA Methylation and Antitumor Effects

One significant area of application for similar compounds involves the study of DNA methylation, an epigenetic mechanism affecting gene expression. DNA methyltransferase inhibitors, for instance, have been researched for their ability to modify methylation patterns, potentially restoring suppressor gene expression and exerting antitumor effects in both in vitro and in vivo models. Such studies highlight the importance of chemical compounds in understanding and potentially treating malignancies through epigenetic regulation (Goffin & Eisenhauer, 2002).

Stereochemistry and Pharmacological Profile

Stereochemistry, the study of the spatial arrangement of atoms in molecules, is crucial in the development of pharmaceuticals. Research on enantiomerically pure compounds, such as the structural analogs of piracetam, demonstrates the relationship between molecular configuration and biological properties. This area of study is essential for the design, synthesis, and biological activity exploration of new pharmacological agents, suggesting potential applications for compounds like (S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate in enhancing the efficacy of drugs (Veinberg et al., 2015).

Biomarker Development for Cancer Detection

In the era of precision medicine, identifying novel biomarkers for cancer detection is a key research area. Studies on DNA modifications, such as 5-hydroxymethylcytosine, in cell-free DNA suggest the potential of such modifications as biomarkers. This research underscores the importance of understanding chemical interactions at the DNA level for early cancer detection, prognosis, and therapeutic strategies (Xu et al., 2021).

Safety and Hazards

The compound has a GHS07 pictogram. The signal word is “Warning”. The hazard statement is H302 . Precautionary statements include P261, P280, P305+P351+P338, and P304+P340 .

properties

IUPAC Name

methyl (2S)-1-methyl-5-oxopyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-8-5(7(10)11-2)3-4-6(8)9/h5H,3-4H2,1-2H3/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAOXDQXQHQRFA-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC1=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H](CCC1=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80962475
Record name Methyl 1-methyl-5-oxoprolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80962475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate

CAS RN

42435-88-1
Record name L-Proline, 1-methyl-5-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42435-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-methyl-5-oxoprolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80962475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (2S)-1-methyl-5-oxoprolinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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